Selenopheno[3,2-b]pyridine-5-carboxylic acid
CAS No.: 56473-93-9
Cat. No.: VC13324464
Molecular Formula: C8H5NO2Se
Molecular Weight: 226.10 g/mol
* For research use only. Not for human or veterinary use.
![Selenopheno[3,2-b]pyridine-5-carboxylic acid - 56473-93-9](/images/structure/VC13324464.png)
Specification
CAS No. | 56473-93-9 |
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Molecular Formula | C8H5NO2Se |
Molecular Weight | 226.10 g/mol |
IUPAC Name | selenopheno[3,2-b]pyridine-5-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO2Se/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11) |
Standard InChI Key | BCIGXYHQZYLXTO-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1[Se]C=C2)C(=O)O |
Canonical SMILES | C1=CC(=NC2=C1[Se]C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Isomerism
Selenopheno[3,2-b]pyridine-5-carboxylic acid belongs to the selenophene-fused pyridine family, where the selenophene ring (a five-membered aromatic ring containing selenium) is annulated to pyridine at the [3,2-b] positions. This fusion pattern distinguishes it from positional isomers such as selenopheno[2,3-b]pyridine-2-carboxylic acid (CAS 41323-21-1), which features a carboxylic acid group at position 2 . The [3,2-b] fusion places the selenium atom adjacent to the pyridine nitrogen, influencing electron distribution and intermolecular interactions .
Molecular and Spectral Characteristics
The molecular formula is C₈H₅NO₂Se, with a molecular weight of 226.091 g/mol and an exact mass of 226.949 Da . Key physicochemical parameters include:
Property | Value |
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LogP (Partition Coefficient) | 0.99 |
Polar Surface Area | 50.19 Ų |
Hydrogen Bond Donors | 2 (COOH, NH) |
Hydrogen Bond Acceptors | 4 |
Nuclear magnetic resonance (NMR) data for analogous compounds, such as ethyl selenopheno[3,2-b]furan-5-carboxylate, reveal distinctive aromatic proton signals between δ 8.06–6.81 ppm and carbonyl carbons near δ 162.8 ppm . For the carboxylic acid derivative, de-shielded protons adjacent to the electron-withdrawing carboxyl group are expected in the δ 8.2–8.4 ppm range .
Synthesis and Characterization
Synthetic Routes
The synthesis of selenopheno[3,2-b]pyridine-5-carboxylic acid can be inferred from methodologies applied to related selenophene-carboxylic acids. A representative approach involves:
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Ester Formation: Condensation of selenophene precursors with pyridine derivatives, followed by carboxylation at position 5. For example, ethyl selenopheno[3,2-b]furan-5-carboxylate is synthesized via palladium-catalyzed cross-coupling, yielding a stable ester intermediate .
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Hydrolysis to Carboxylic Acid: The ester undergoes basic hydrolysis (NaOH in MeOH-H₂O, 24 h) to yield the carboxylic acid. Acidification with HCl precipitates the product, which is purified via silica chromatography .
Analytical Validation
Critical characterization data for analogous compounds include:
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LCMS (ESI): m/z 245.0 [M + H]⁺ (calculated 243.96 for C₉H₈O₃Se) .
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¹H NMR: Aromatic protons (δ 8.40–7.43 ppm), methoxy groups (δ 3.39 ppm), and carboxyl protons (broad δ 12–14 ppm) .
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¹³C NMR: Carbonyl carbons (δ 164.5–162.8 ppm), aromatic carbons (δ 149.6–117.3 ppm) .
Applications in Drug Development
Advantages of Selenium Incorporation
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Enhanced Binding Affinity: Selenium’s polarizability strengthens π-π stacking and hydrophobic interactions .
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Metabolic Stability: Selenophene rings resist oxidative degradation better than thiophene analogs .
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Tunable Electronics: The Se atom modulates HOMO-LUMO gaps, improving photophysical properties for imaging applications .
Case Studies
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Anticancer Agents: Hybrids like (8bR,9aS)-2-(5,6-dimethoxybenzo[b]selenophene-2-carbonyl)-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indol-4(2H)-one (15) show 94% yield in synthesis and nanomolar efficacy .
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Anti-Stroke Candidates: 4′-Selenonucleosides inhibit microglial migration at ≤50 μM, suggesting neuroprotective potential .
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